Welcome to the BenchChem Online Store!
molecular formula C9H10Cl2O B8691610 1-Chloro-4-(3-chloropropoxy)benzene

1-Chloro-4-(3-chloropropoxy)benzene

Cat. No. B8691610
M. Wt: 205.08 g/mol
InChI Key: HRGKYGQCSVUDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04810713

Procedure details

A mixture of 77.2 g (0.60 mole) of p-chlorophenol, 189 g (1.2 mole) of 1-bromo-3-chloropropane, 249 g (1.8 mole) of anhydrous potassium carbonate, and 600 ml of acetone was stirred vigorously and heated to reflux for 16 hr under a nitrogen atmosphere. The potassium carbonate was removed by suction filtration, and the acetone and excess bromochloropropane were removed by heating under reduced pressure. The residue was dissolved in petroleum ether, and the resulting solution was cooled in an ice-isopropyl alcohol bath to produce a white solid. The solid was collected by filtration and washed with cold petroleum ether. The filtrate was concentrated and cooled to yield two more crops of white crystals. The combined solids were dried under vacuum at ambient temperature to yield 107 g (87%) of white, flaky solid, m.p. 35°-36° C.
Quantity
77.2 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
249 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH2:11][CH2:12][Cl:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][CH2:11][CH2:12][Cl:13])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
77.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
189 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
249 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hr under a nitrogen atmosphere
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The potassium carbonate was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
the acetone and excess bromochloropropane were removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled in an ice-isopropyl alcohol bath
CUSTOM
Type
CUSTOM
Details
to produce a white solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with cold petroleum ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to yield two more crops of white crystals
CUSTOM
Type
CUSTOM
Details
The combined solids were dried under vacuum at ambient temperature
CUSTOM
Type
CUSTOM
Details
to yield 107 g (87%) of white, flaky solid, m.p. 35°-36° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)OCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.